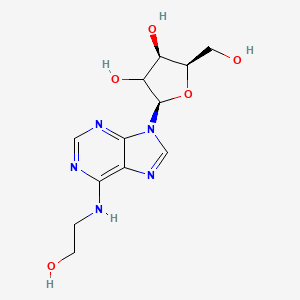

n6-(2-Hydroxyethyl)adenosine

Description

Overview of N6-(2-Hydroxyethyl)adenosine as a Purine (B94841) Nucleoside Analog

This compound (HEA) is a modified purine nucleoside analog. medchemexpress.comabmole.comnordicbiosite.com Structurally, it is a derivative of adenosine (B11128), featuring a 2-hydroxyethyl group attached to the nitrogen-6 position of the adenine (B156593) base. cymitquimica.com This modification of the fundamental adenosine structure influences its biological activity, stability, and how it interacts with various enzymes and receptors within biological systems. cymitquimica.com The molecular formula for this compound is C12H17N5O5. cymitquimica.commdpi.combiocompare.com As a nucleoside analog, it shares properties with adenosine, including potential involvement in cellular signaling pathways. cymitquimica.com Such analogs are a significant area of interest in medicinal chemistry and biochemistry due to their potential therapeutic applications. cymitquimica.com Purine nucleoside analogs, as a class, are recognized for their broad spectrum of biological activities. abmole.comnordicbiosite.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H17N5O5 | cymitquimica.commdpi.combiocompare.com |

| Molecular Weight | 311.29 g/mol | mdpi.combiocompare.com |

| Classification | Purine Nucleoside Analog | medchemexpress.comabmole.comnordicbiosite.com |

| Synonyms | 6-Hydroxyethyladenosine; 6-[(2-Hydroxyethyl)amino]-9-β-D-ribofuranosylpurine | cymitquimica.com |

Historical Context of this compound Discovery and Isolation

This compound was first identified and isolated in 1983 from the cultured mycelia of fungi belonging to the Cordyceps and Isaria species. mdpi.comresearchgate.netnih.gov This discovery marked the identification of the first calcium antagonist derived from a biological source. nih.govnih.gov The initial isolation was part of a screening effort to find biologically active compounds, specifically Ca2+ antagonists and inotropic agents, from 17 Cordyceps species and 6 Isaria species. nih.gov The extracts from Cordyceps pruinosa and another Cordyceps species were found to contain the active compound. nih.gov

Since its initial discovery, HEA has been isolated from various other fungi, including Cordyceps militaris and Cordyceps cicadae. mdpi.comnih.govacs.org More recently, the fungus Beauveria bassiana has also been identified as a producer of HEA. nih.govnih.gov The isolation and purification of HEA from these natural sources typically involve techniques like column chromatography (e.g., using Sephadex LH-20 or macroporous resin) and high-performance liquid chromatography (HPLC). researchgate.netplos.orgresearchgate.netmdpi.comnih.gov For instance, a method for the preparative isolation from Cordyceps militaris utilized macroporous resin adsorption followed by purification with recycling high-speed counter-current chromatography. researchgate.net Another approach involved isolating HEA from Cordyceps cicadae mycelia using Sephadex® LH-20 column chromatography. researchgate.netnih.gov

Significance of this compound in Contemporary Biomedical Research

This compound is a subject of significant interest in contemporary biomedical research due to its diverse pharmacological activities. mdpi.comresearchgate.net Research has demonstrated that HEA possesses anti-inflammatory, antioxidant, antitumor, antihyperglycemic, kidney-protective, sedative, and insecticidal properties. medchemexpress.comresearchgate.netnih.govresearchgate.net

The anti-inflammatory effects of HEA are partly attributed to its ability to inhibit the NF-κB signaling pathway. medchemexpress.comfrontiersin.org Studies have shown it can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), while increasing the secretion of the anti-inflammatory cytokine IL-10. medchemexpress.comfrontiersin.org HEA has also been found to suppress the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway in response to lipopolysaccharide stimulation. acs.org

In the context of cancer research, HEA has shown cytotoxic effects against gastric carcinoma cells (SGC-7901 and AGS) in a dose- and time-dependent manner. mdpi.comresearchgate.netnih.gov Its antitumor mechanism involves inducing the production of reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and triggering caspase-dependent apoptosis and autophagy. medchemexpress.commdpi.comresearchgate.net It has also been shown to inhibit tumor growth in xenograft mouse models of gastric carcinoma. mdpi.com

Furthermore, HEA has been investigated for its protective effects on renal health. It has been shown to ameliorate renal interstitial fibrosis by preventing inflammation via the TGF-β1/Smad and NF-κB signaling pathways. frontiersin.org In models of diabetic nephropathy, HEA reduced blood glucose levels and kidney damage, which was associated with an increase in the activity of antioxidant enzymes in renal tissue. medchemexpress.com

The compound also exhibits insecticidal activity, for example against the diamondback moth (Plutella xylostella), which appears to be mediated through adenosine receptors. plos.org The interaction of HEA with proteins has also been explored, with studies showing it can bind to human serum albumin (HSA), which is a crucial consideration for understanding its potential as a therapeutic agent. plos.orgnih.gov

Table 2: Selected Research Findings on the Biological Activity of this compound

| Research Area | Model/Cell Line | Key Findings | Source |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 macrophages | Reduces LPS-induced TNF-α and IL-1β expression; increases IL-10 secretion. | medchemexpress.comfrontiersin.org |

| Anti-fibrosis | NRK-49F cells (rat kidney fibroblasts) | Reduces TGF-β1-induced expression of collagen I, α-SMA, and fibronectin. | medchemexpress.comfrontiersin.org |

| Antitumor | SGC-7901 & AGS (gastric cancer cells) | Induces cytotoxicity, apoptosis, and autophagy. IC50 values of 86.66 μM (SGC-7901) and 94.46 μM (AGS). | medchemexpress.commdpi.com |

| Antitumor (in vivo) | SGC-7901 xenograft mouse model | Reduced tumor volume and weight. | mdpi.com |

| Kidney Protection | Unilateral ureteral obstruction mouse model | Ameliorates renal interstitial fibrosis. | frontiersin.org |

| Antidiabetic | Alloxan-induced diabetic rat model | Reduces blood glucose and diabetes-induced kidney damage; increases antioxidant enzyme activity. | medchemexpress.com |

| Insecticidal | Plutella xylostella (diamondback moth) | Exhibits lethal activity against larvae, mediated by adenosine receptors. | medchemexpress.complos.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H17N5O5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

(2R,4R,5R)-2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15)/t6-,8+,9?,12-/m1/s1 |

InChI Key |

BBOCDRLDMQHWJP-HRLNAYTHSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)NCCO |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO |

Origin of Product |

United States |

Natural Occurrence and Bioproduction of N6 2 Hydroxyethyl Adenosine

Fungal Sources of N6-(2-Hydroxyethyl)adenosine

The primary natural producers of this compound (HEA) are fungi, particularly species within the entomopathogenic genera Cordyceps, Isaria, and Beauveria.

HEA was first isolated from the cultured mycelia of Cordyceps species. nii.ac.jpbvsalud.org Its presence has been confirmed in several species within this genus, which are well-known in traditional Chinese medicine. nih.govmdpi.com Notable Cordyceps species that produce HEA include Cordyceps cicadae, Cordyceps militaris, and Cordyceps pruinosa. nih.govmdpi.comnih.govacs.org In a 2014 study, an isolate of Cordyceps pruinosa was found to produce HEA at a concentration of 0.558 mg/g when grown in culture. researchgate.net HEA, alongside cordycepin, is considered a major active component in many Cordyceps species. nih.gov

Alongside Cordyceps, HEA was also originally isolated from fungi belonging to the genus Isaria. mdpi.comnii.ac.jpresearchgate.net Isaria tenuipes is one of the species specifically identified as a source of this compound. nih.govnih.govscispace.com The co-discovery in both Cordyceps and Isaria highlights the compound's distribution among related entomopathogenic fungi.

More recently, the entomopathogenic fungus Beauveria bassiana has been identified as a new producer of HEA. nih.govnih.govscispace.com Research has confirmed its production in the mycelia of the fungus, but not in the culture medium. nih.govnih.gov One study documented the kinetics of HEA production in a liquid culture of B. bassiana, finding that the maximum yield of 0.8483 ± 0.0439 mg/g of dry mycelia weight was achieved after 7 days of cultivation. nih.govnih.gov This discovery expands the known fungal sources of HEA. nih.gov

Table 1: Fungal Sources of this compound

| Genus | Species | Finding | Citation(s) |

|---|---|---|---|

| Cordyceps | Cordyceps cicadae | Identified as a natural source of HEA. | acs.org, mdpi.com |

| Cordyceps militaris | Confirmed as a producer of HEA. | nih.gov, nih.gov, nih.gov | |

| Cordyceps pruinosa | Produces HEA; one study measured 0.558 mg/g in culture. | nih.gov, researchgate.net, plos.org | |

| Isaria | Isaria tenuipes | Identified as a producer of HEA. | nih.gov, nih.gov, scispace.com |

| Beauveria | Beauveria bassiana | Identified as a new source; max production of 0.8483 ± 0.0439 mg/g (dry mycelia) reported. | nih.gov, nih.gov, researchgate.net |

Biosynthetic Pathways of this compound

While research into the complete biosynthetic pathway of HEA is ongoing, a putative route has been proposed, primarily based on bioinformatic analyses and comparison to known metabolic pathways in fungi like Cordyceps militaris. nih.gov

The proposed biosynthesis of HEA begins with fundamental precursors in purine (B94841) metabolism. nih.gov The hypothetical pathway suggests that HEA synthesis is analogous to the formation of adenosine (B11128). nih.gov In this route, inosine (B1671953) monophosphate (IMP) reacts with ethanolamine (B43304) to form the intermediate N6-(2-hydroxyethyl)-AMP. nih.govresearchgate.net This intermediate is then dephosphorylated in the final step to yield this compound. nih.gov This proposed pathway indicates a direct metabolic link between primary purine synthesis and the production of this specific adenosine derivative.

The key enzymatic steps in the proposed pathway have been assigned to specific enzyme types. nih.govresearchgate.net The conversion of IMP and ethanolamine into N6-(2-hydroxyethyl)-AMP is thought to be catalyzed by an enzyme named adenylyl hydroxyethyl (B10761427) synthetase (ADHOS). nih.govresearchgate.netresearchgate.net This enzyme is believed to share similarities with adenylosuccinate synthetase, a key enzyme in the standard adenosine synthesis pathway that converts IMP and L-aspartate into adenylosuccinate. nih.gov Following this step, the dephosphorylation of N6-(2-hydroxyethyl)-AMP to produce the final HEA compound is likely carried out by a 5'-nucleotidase (NT5E). nih.govresearchgate.netresearchgate.net

Table 2: Proposed Biosynthetic Pathway of this compound

| Step | Precursors | Enzyme (Putative) | Product | Citation(s) |

|---|---|---|---|---|

| 1 | Inosine Monophosphate (IMP) + Ethanolamine | Adenylyl hydroxyethyl synthetase (ADHOS) | N6-(2-hydroxyethyl)-AMP | nih.gov, researchgate.net |

| 2 | N6-(2-hydroxyethyl)-AMP | 5'-nucleotidase (NT5E) | This compound (HEA) | nih.gov, researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Adenosine |

| Inosine Monophosphate (IMP) |

| Ethanolamine |

| N6-(2-hydroxyethyl)-AMP |

| L-aspartate |

| Adenylosuccinate |

Strategies for Enhanced this compound Bioproduction

To meet the increasing demand for HEA, research has focused on optimizing its production through artificial cultivation, primarily via liquid fermentation of fungal mycelia. nih.govnih.gov

The yield of HEA can be significantly influenced by the composition of the culture medium and the fermentation method employed.

Nitrogen is a critical component of the fermentation medium, and the type of nitrogen source used has a profound effect on HEA production. nih.govfrontiersin.org Studies on Cordyceps cicadae have shown that complex organic nitrogen sources, such as yeast extract and peptone, which are rich in amino acids, are effective at promoting HEA accumulation in shaker flask fermentations. nih.govfrontiersin.orgnih.gov In contrast, for stationary and submerged fermentation, certain simple inorganic nitrogen sources have proven to be optimal. frontiersin.orgnih.gov

In one study, yeast extract and ammonium (B1175870) citrate (B86180) tribasic were the most effective nitrogen sources for HEA production in shaker cultures, yielding 2.599 mg/g and 2.535 mg/g, respectively. nih.govfrontiersin.org Ammonium citrate tribasic was identified as the optimal nitrogen source for producing higher concentrations of HEA in both stationary and submerged fermentation of C. cicadae. nih.govfrontiersin.orgnih.gov

Table 1: Effect of Different Nitrogen Sources on HEA Production in C. cicadae (Shaker Fermentation)

| Nitrogen Source (10 g/L) | HEA Yield (mg/g) |

|---|---|

| Yeast Extract | 2.599 |

| Ammonium Citrate Tribasic | 2.535 |

| Diammonium Oxalate Monohydrate | Data not specified, but ranked below the top two |

| Peptone | Data not specified, but ranked below the top two |

The supplementation of the culture medium with specific amino acids can enhance the production of HEA. nih.gov Since HEA is a purine derivative, amino acids involved in purine metabolism, such as glycine, serine, and aspartic acid, are relevant. nih.gov Research has shown that adding serine, alanine, histidine, and aspartic acid to the culture medium can increase the HEA content in the mycelium. nih.gov Further investigation indicated that L-glutamic acid, an analog of aspartic acid, resulted in the optimal production of HEA compared to other amino acids. nih.govnih.gov Transcriptome analysis has also linked the metabolic pathways of alanine, aspartate, glutamate, and arginine to HEA production. frontiersin.orgnih.gov

For industrial-scale production, bioreactor cultivation is a promising approach. frontiersin.orgnih.gov Submerged fermentation in a bioreactor offers significant advantages, including a shorter incubation time compared to stationary fermentation, while achieving a comparable capacity for HEA accumulation. frontiersin.orgnih.govresearchgate.net For instance, submerged fermentation of C. cicadae yielded an HEA concentration of 2.578 mg/g, which is comparable to the 2.535 mg/g obtained through stationary fermentation, but in a shorter time frame. frontiersin.orgnih.govresearchgate.net This makes submerged fermentation a viable and efficient method for the scaled-up industrial production of HEA. frontiersin.orgnih.gov

Advanced Synthetic Methodologies for this compound and Analogues

Chemical Synthesis Approaches

The conventional chemical synthesis of N6-substituted adenosines, including HEA, typically involves the nucleophilic substitution reaction of a 6-chloropurine (B14466) nucleoside with an appropriate amine. researchgate.netnih.gov For the synthesis of HEA, 6-chloropurine riboside is reacted with ethanolamine. lookchem.com

These reactions are often conducted in solvents like ethanol (B145695) and may require the presence of an acid acceptor. nih.gov To achieve regioselectivity and prevent unwanted reactions at other positions, such as the ribose moiety, protective groups may be employed. researchgate.net While effective, these methods can suffer from long reaction times and the use of hazardous solvents. researchgate.net

In the synthesis of various N6-substituted adenosine analogues, different amines are used. For example, N6-allyl-, N6-isopropyl-, and N6-propargyladenosine have been prepared by reacting 6-chloropurine riboside with an excess of the corresponding amines (allylamine, isopropylamine, and propargylamine, respectively) in ethanol. nih.gov

Microwave-Assisted Nucleophilic Substitution in Aqueous Media

A significant advancement in the synthesis of HEA and its analogues is the application of microwave-assisted organic synthesis. researchgate.net This "green chemistry" approach offers a rapid and efficient alternative to traditional methods. researchgate.net

The synthesis of HEA via this method involves the nucleophilic substitution of 6-chloropurine riboside with ethanolamine under microwave irradiation. researchgate.net A key advantage of this technique is the use of water as a solvent, which is environmentally benign and simplifies the handling of the reaction. lookchem.comresearchgate.net This process dramatically reduces reaction times, with syntheses often completing within minutes compared to the hours or even days required for conventional heating methods. researchgate.netanton-paar.com The microwave-assisted method has been shown to produce moderate to high yields of HEA and its analogues. researchgate.net For instance, an efficient protocol reported the completion of the reaction in just 10 minutes. researchgate.net This methodology is not only faster but also aligns with the principles of green chemistry by avoiding toxic solvents. researchgate.net

Table 2: Comparison of Synthetic Methodologies for this compound

| Methodology | Starting Materials | Solvent | Key Conditions | Reaction Time | Advantages/Disadvantages |

| Chemical Synthesis | 6-chloropurine riboside, Ethanolamine | Ethanol, DMF, DMSO | Reflux heating | Hours to days | Established method; Can have long reaction times, may use toxic solvents. researchgate.netnih.gov |

| Microwave-Assisted Synthesis | 6-chloropurine riboside, Ethanolamine | Water | Microwave irradiation | ~10 minutes | Rapid, eco-friendly, easy to handle, high efficiency. researchgate.net |

Molecular and Cellular Mechanisms of N6 2 Hydroxyethyl Adenosine Action

Modulation of Intracellular Signaling Pathways

HEA exerts significant influence over cellular signaling cascades, particularly those governing inflammatory and fibrotic processes. Its ability to interact with central pathways like NF-κB/Smad and Toll-Like Receptor 4 (TLR4) signaling underscores its potential as a modulator of cellular responses to injury and stress. frontiersin.orgnih.gov

N6-(2-Hydroxyethyl)adenosine has been shown to inhibit the NF-κB/Smad signaling pathway. medchemexpress.com Research indicates that in models of renal injury, both the TGF-β1/Smad and NF-κB signaling pathways are activated. nih.gov Treatment with HEA effectively suppresses the activation of both these pathways. nih.gov In vivo studies on unilateral ureteral obstruction (UUO)-induced renal interstitial fibrosis demonstrated that HEA administration decreased inflammation and renal fibroblast activation by suppressing the NF-κB and TGF-β1/Smad signaling pathways. frontiersin.orgnih.gov The activity of NF-κB and its inhibitor, IκBα, which are significantly increased in injured kidney tissues, are dose-dependently reduced in response to HEA treatment. nih.gov

In vitro experiments further corroborate these findings. In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), HEA was found to decrease the levels of inflammatory cytokines by modulating NF-κB signaling. frontiersin.orgnih.gov Similarly, in NRK-49F kidney fibroblast cells, HEA pretreatment significantly decreased the activity of NF-κB and increased the activity of IκBα following stimulation by TGF-β1 and LPS. nih.gov

| Model System | Stimulus | Marker | Effect of HEA | Reference |

|---|---|---|---|---|

| UUO Mice (Kidney Tissue) | Renal Injury | NF-κB and IκBα activity | Reduced | nih.gov |

| RAW 264.7 Macrophages | LPS | Inflammatory Cytokines | Decreased | frontiersin.orgnih.gov |

| NRK-49F Fibroblasts | TGF-β1 / LPS | NF-κB activity | Decreased | nih.gov |

| NRK-49F Fibroblasts | TGF-β1 / LPS | IκBα activity | Increased | nih.gov |

The Transforming growth factor-β1 (TGF-β1) signaling pathway is recognized as a crucial player in the activation of interstitial fibroblasts, a key event in tissue fibrosis. frontiersin.orgnih.gov HEA has been demonstrated to ameliorate renal interstitial fibrosis by preventing inflammation and suppressing this specific pathway. frontiersin.orgnih.gov In models of renal fibrosis, HEA treatment significantly reduces tubular injury and the deposition of collagen. frontiersin.org

At the molecular level, TGF-β1 stimulates fibroblast proliferation and matrix accumulation by activating Smad2 and Smad3 proteins. nih.gov Studies using NRK-49F renal fibroblast cells have shown that HEA dose-dependently decreases the increased activity of Smad2 and Smad3 that is induced by TGF-β1 stimulation. nih.gov Furthermore, HEA treatment (at concentrations of 5-20 µg/mL for 24 hours) reduces the TGF-β1-induced expression of key fibrotic proteins, including collagen I, alpha-smooth muscle actin (α-SMA), and fibronectin, highlighting its anti-fibrotic effects. medchemexpress.com

HEA can attenuate pro-inflammatory responses stimulated by lipopolysaccharide (LPS) through the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-κB (NF-κB) signaling pathway. nih.govacs.orgresearchgate.net Macrophages exposed to LPS show a significant upregulation in the expression of TLR4; treatment with HEA attenuates this upregulation. acs.org

The downstream signaling cascade is also affected. Following the HEA-mediated downregulation of TLR4, the LPS-induced increase in the phosphorylation of IκB-α, a key regulatory step for NF-κB activity, is significantly suppressed. acs.org This ultimately hinders the activation of the NF-κB pathway, which is critical for the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2). researchgate.netacs.org This mechanism supports the role of HEA as an anti-inflammatory agent. nih.gov

Involvement in Cellular Stress and Programmed Cell Death

Beyond its role in inflammation and fibrosis, HEA is also involved in modulating cellular stress responses and programmed cell death, primarily through its effects on mitochondria.

Several studies have shown that HEA can induce the generation of reactive oxygen species (ROS). medchemexpress.commdpi.com The production of ROS can lead to mitochondrial dysfunction and DNA damage, ultimately triggering cell apoptosis. mdpi.com In gastric carcinoma cells (SGC-7901 and AGS), HEA treatment was found to induce ROS production, which was associated with its cytotoxic effects. medchemexpress.commdpi.com

However, the role of HEA in ROS modulation appears to be context-dependent. In a different experimental setting, pre-treatment of PC12 cells with HEA was shown to reduce ROS generation induced by hydrogen peroxide (H₂O₂), suggesting a protective antioxidant action against external oxidative insults. nih.gov This indicates that HEA's effect on ROS may vary depending on the cell type and the nature of the cellular stressor. Some reports have noted the controversial findings, where HEA is shown to both induce ROS production and possess antioxidant bioactivities. nih.gov

A key event in mitochondrial-mediated apoptosis is the loss or depolarization of the mitochondrial membrane potential (MMP). mdpi.com HEA has been shown to induce a decrease in MMP in certain cell types. medchemexpress.com In gastric carcinoma cells, HEA treatment led to MMP depolarization, which is a characteristic feature of mitochondrial dysfunction and a significant factor in apoptosis. mdpi.comresearchgate.net This effect on MMP, coupled with ROS generation, confirms that the apoptosis-regulating effect of HEA can be related to mitochondrial dysfunction. mdpi.com

Conversely, in a model of H₂O₂-induced oxidative toxicity in PC12 cells, pre-treatment with HEA was found to reduce the collapse of the MMP, thereby protecting mitochondrial function. nih.gov This dual role suggests that HEA's impact on mitochondrial integrity may be a critical factor in its diverse biological activities, mediating cell death in cancer cells while protecting other cell types from oxidative stress.

| Cellular Process | Cell Line / Model | Observed Effect of HEA | Reference |

|---|---|---|---|

| ROS Generation | SGC-7901 and AGS (Gastric Carcinoma) | Induces ROS production | medchemexpress.commdpi.com |

| PC12 cells (H₂O₂-induced toxicity) | Reduces ROS generation | nih.gov | |

| Mitochondrial Membrane Potential (MMP) | SGC-7901 and AGS (Gastric Carcinoma) | Induces MMP depolarization | medchemexpress.commdpi.com |

| PC12 cells (H₂O₂-induced toxicity) | Reduces MMP collapse | nih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound (HEA) |

| Transforming growth factor-β1 (TGF-β1) |

| Lipopolysaccharide (LPS) |

| Collagen I |

| alpha-smooth muscle actin (α-SMA) |

| Fibronectin |

| Hydrogen peroxide (H₂O₂) |

Caspase-Dependent Apoptosis Induction

This compound (HEA) has been shown to induce apoptosis in cancer cells through a caspase-dependent pathway. mdpi.comnih.gov In studies involving gastric carcinoma cells (SGC-7901 and AGS), HEA treatment led to a dose-dependent increase in the expression of several key caspases, including caspase-3, caspase-8, caspase-9, and caspase-12. mdpi.com The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, which is typically initiated by death receptors on the cell surface. mdpi.com Concurrently, the activation of caspase-9 points to the intrinsic, mitochondria-mediated pathway. mdpi.com Further evidence for the crucial role of caspases is that the apoptotic effects of HEA were significantly diminished when caspase inhibitors were used. mdpi.com This confirms that the apoptotic process triggered by HEA is reliant on the activation of the caspase cascade. mdpi.com The convergence of both extrinsic and intrinsic pathways on the executioner caspase-3 ultimately leads to the orchestrated dismantling of the cell.

Endoplasmic Reticulum (ER) Stress Response and Homeostasis Regulation (e.g., GRP78/ATF6/PERK/IRE1α/CHOP Pathway)

This compound plays a significant role in modulating the endoplasmic reticulum (ER) stress response, a cellular mechanism activated by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govnih.gov In human proximal tubular cells (HK-2) challenged with nonsteroidal anti-inflammatory drugs (NSAIDs), HEA demonstrated a protective effect by mitigating ER stress. nih.gov It achieved this by downregulating the gene expression of key ER stress sensors and effectors, including activating transcription factor 6 (ATF6), protein kinase R-like ER kinase (PERK), and inositol-requiring enzyme 1α (IRE1α). nih.gov Furthermore, HEA treatment reversed the increased protein expression of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), ultimately helping to restore ER homeostasis. nih.govnih.gov

The GRP78/ATF6/PERK/IRE1α/CHOP pathway is a central signaling network in the ER stress response. researchgate.netmdpi.com Under stressful conditions, GRP78 dissociates from the ER stress sensors ATF6, PERK, and IRE1α, leading to their activation. researchgate.netmdpi.com HEA's ability to attenuate the expression of these components suggests it can interfere with the initiation and propagation of the ER stress signal. nih.govnih.gov In the context of gastric carcinoma cells, HEA has been observed to promote intracellular Ca2+-related ER stress, which contributes to its pro-apoptotic effects. mdpi.comnih.govnih.gov This indicates that HEA's impact on ER stress can be context-dependent, either protecting healthy cells from stress-induced damage or exacerbating stress in cancer cells to trigger apoptosis. mdpi.comnih.gov

| Pathway Component | Effect of HEA Treatment | Cellular Context |

| GRP78 | Decreased expression | NSAID-stimulated human proximal tubular cells |

| ATF6 | Decreased gene expression | NSAID-stimulated human proximal tubular cells |

| PERK | Decreased gene expression | NSAID-stimulated human proximal tubular cells |

| IRE1α | Decreased gene expression | NSAID-stimulated human proximal tubular cells |

| CHOP | Decreased protein and gene expression | NSAID-stimulated human proximal tubular cells |

Autophagy Induction

In addition to apoptosis, this compound can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, in gastric carcinoma cells. mdpi.comnih.govnih.gov This process can have a dual role, either promoting cell survival or contributing to cell death. In the case of HEA's effect on cancer cells, autophagy appears to be linked to its anti-neoplastic activity. mdpi.com The induction of autophagy by HEA is associated with the endoplasmic reticulum stress response, as ER stress can be a trigger for autophagy. mdpi.comnih.gov The interplay between apoptosis and autophagy is complex; autophagy can sometimes inhibit apoptosis, while in other situations, it can promote it. mdpi.com Research indicates that HEA triggers both caspase-dependent apoptosis and autophagy, suggesting a multi-faceted mechanism of action against cancer cells. mdpi.comnih.govnih.gov

Receptor and Enzyme Interactions

Adenosine (B11128) Receptor Agonist Activity (e.g., A3 Adenosine Receptor)

This compound, as a derivative of adenosine, is known to interact with adenosine receptors. plos.org Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes. plos.org While the precise affinity and selectivity of HEA for all adenosine receptor subtypes are not fully elucidated in the provided information, it has been suggested to act as an agonist at these receptors. plos.org In the context of its insecticidal activity against Plutella xylostella, HEA is thought to exert its effects by acting on the P. xylostella adenosine receptor (PxAdoR). plos.org This suggests that HEA can function as an adenosine receptor agonist, although further research is needed to fully characterize its interaction with specific mammalian adenosine receptor subtypes, such as the A3 adenosine receptor.

Calcium Channel Modulation

This compound has been identified as a Ca2+ antagonist. nih.govsemanticscholar.orgnih.gov This suggests that it can modulate the influx of calcium ions into cells by blocking or inhibiting calcium channels. The regulation of intracellular calcium levels is critical for a multitude of cellular processes, including muscle contraction, neurotransmission, and cell signaling. By acting as a calcium channel modulator, HEA can influence these physiological functions. semanticscholar.org In gastric carcinoma cells, HEA has been shown to promote an increase in intracellular Ca2+, which is linked to the induction of endoplasmic reticulum stress and subsequent apoptosis. mdpi.comnih.govnih.gov This apparent contradiction—being a Ca2+ antagonist yet increasing intracellular Ca2+ in some contexts—highlights the complexity of its mechanism of action, which may be cell-type specific or dependent on the particular state of the cell. In PC12 cells, HEA was shown to reduce Ca2+ overload induced by hydrogen peroxide toxicity. nih.gov

| Research Finding | Cellular Context |

| Identified as a Ca2+ antagonist | Pharmacological tests |

| Promotes intracellular Ca2+-related endoplasmic reticulum stress | Gastric carcinoma cells |

| Reduces Ca2+ overload induced by H2O2 toxicity | PC12 cells |

Interaction with Other Biomolecules

This compound has been shown to interact with human serum albumin (HSA), the most abundant protein in blood plasma. semanticscholar.org This interaction leads to the formation of a complex, which is primarily driven by hydrogen bonding and van der Waals forces. semanticscholar.org The binding of HEA to HSA can influence its distribution, metabolism, and bioavailability in the body. semanticscholar.org The study of such interactions is crucial for understanding the pharmacokinetic profile of a compound. The binding constant and the number of binding sites have been determined, indicating a single binding site on HSA for HEA. semanticscholar.org This interaction can also cause conformational changes in the HSA molecule. semanticscholar.org

Binding with Human Serum Albumin (HSA)

Spectroscopic studies have been instrumental in elucidating the nature of the interaction between this compound and Human Serum Albumin. plos.orgnih.gov Fluorescence spectroscopy, in particular, has revealed that HEA can bind to HSA, forming a complex. semanticscholar.orgnih.gov This binding is a key aspect of its mechanism of action, influencing its bioavailability and transport in the bloodstream. The formation of the HEA-HSA complex has been systematically studied under simulated physiological conditions to characterize the binding affinity and stoichiometry. plos.org Research indicates that HEA and HSA form a complex with a single binding site. semanticscholar.orgnih.gov

The binding constants (K) for the interaction between HEA and HSA have been determined at different temperatures, showing a strong interaction that decreases with increasing temperature. plos.org

| Temperature (°C) | Binding Constant (K) x 10³ (L·mol⁻¹) |

| 17 | 27.102 |

| 27 | 19.409 |

| 37 | 13.002 |

This table presents the binding constants of this compound with Human Serum Albumin at various temperatures, as determined by fluorescence spectroscopy. plos.org

The interaction between this compound and Human Serum Albumin is driven by a combination of non-covalent forces. nih.govsemanticscholar.org Thermodynamic analysis based on the van't Hoff equation has been employed to identify the primary forces involved in the binding process. nih.gov

Studies have indicated that the interaction forces between HEA and HSA are primarily hydrogen bonding and van der Waals forces . semanticscholar.orgnih.gov The presence of hydroxyl groups in the HEA molecule provides opportunities for the formation of hydrogen bonds with the amino acid residues of HSA. semanticscholar.org

It is plausible that a combination of these forces contributes to the stable binding of HEA to HSA. The different interpretations may arise from variations in experimental conditions or analytical approaches.

The binding of this compound to Human Serum Albumin leads to a decrease in the intrinsic fluorescence of HSA. plos.org This phenomenon, known as fluorescence quenching, occurs because the binding of HEA alters the microenvironment of the fluorescent amino acid residues (primarily tryptophan) in the protein. plos.org

The mechanism of this fluorescence quenching has been identified as static quenching . plos.orgsemanticscholar.orgnih.gov Static quenching occurs when the quencher (HEA) forms a non-fluorescent ground-state complex with the fluorophore (HSA). semanticscholar.org This is distinct from dynamic quenching, which involves collisional encounters between the quencher and the excited-state fluorophore. The determination that the quenching is static was derived from the analysis of Stern-Volmer plots at different temperatures. plos.org The results showed that the Stern-Volmer quenching constants decreased with increasing temperature, which is a characteristic of static quenching. plos.org

The quenching process indicates a strong interaction and the formation of a stable HEA-HSA complex. plos.org

Biological Activities and Cellular Responses of N6 2 Hydroxyethyl Adenosine

Anti-inflammatory Cellular Effects

HEA exhibits potent anti-inflammatory activities by modulating the expression of key signaling molecules involved in the inflammatory cascade. tandfonline.comresearchgate.net These effects are crucial in mitigating the pathological processes associated with chronic inflammation.

Modulation of Pro-inflammatory Cytokine Expression

Research has consistently shown that HEA can suppress the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). tandfonline.comnih.govnih.gov In a study involving RAW 264.7 macrophage cells, treatment with HEA at concentrations of 5-20 µg/mL for 24 hours significantly reduced the expression of lipopolysaccharide (LPS)-induced TNF-α and IL-1β. medchemexpress.commedchemexpress.com Similarly, in a model of cisplatin-induced kidney injury, HEA administration led to a decrease in the renal tissue levels of TNF-α, IL-1β, and IL-6. tandfonline.comtandfonline.com Further studies on diabetic rats also demonstrated that HEA treatment (20 and 40 mg/kg) dose-dependently reduced the renal concentrations of these pro-inflammatory mediators. nih.gov In a mouse model of unilateral ureteral obstruction, HEA treatment significantly reduced the elevated mRNA and protein levels of TNF-α, IL-6, and IL-1β in the kidney. nih.gov Another study on PC12 cells, a common model for neuronal research, found that HEA pretreatment inhibited the increase of TNF-α, IL-1β, and IL-6 induced by hydrogen peroxide (H₂O₂). nih.govgreenmedinfo.com

Table 1: Effect of N6-(2-Hydroxyethyl)adenosine on Pro-inflammatory Cytokine Expression

| Cell/Animal Model | Stimulant | HEA Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|---|

| RAW 264.7 cells | Lipopolysaccharide (LPS) | 5-20 µg/mL | Reduced expression of TNF-α and IL-1β | medchemexpress.commedchemexpress.com |

| Cisplatin-induced kidney injury (mice) | Cisplatin | Not specified | Decreased renal levels of TNF-α, IL-1β, and IL-6 | tandfonline.comtandfonline.com |

| Diabetic rats (alloxan-induced) | Alloxan | 20 and 40 mg/kg | Reduced renal concentrations of TNF-α, IL-1β, and IL-6 | nih.gov |

| Unilateral ureteral obstruction (mice) | Ureteral ligation | 2.5, 5, and 7.5 mg/kg | Reduced mRNA and protein levels of TNF-α, IL-6, and IL-1β | nih.gov |

Enhancement of Anti-inflammatory Cytokine Secretion

In addition to suppressing pro-inflammatory cytokines, HEA has been found to enhance the secretion of the anti-inflammatory cytokine, Interleukin-10 (IL-10). In RAW 264.7 cells, HEA treatment (5-20 µg/mL) for 24 hours increased the secretion of IL-10. medchemexpress.com A study on renal interstitial fibrosis also showed that HEA treatment increased the expression of IL-10 in ligated kidneys. nih.gov This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory responses underscores the significant anti-inflammatory potential of HEA.

Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion

| Cell/Animal Model | HEA Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|

| RAW 264.7 cells | 5-20 µg/mL | Increased secretion of IL-10 | medchemexpress.com |

Antioxidant Cellular Mechanisms

HEA demonstrates robust antioxidant properties by influencing various cellular mechanisms that combat oxidative stress. tandfonline.comnih.gov This is a key aspect of its protective effects against cellular damage.

Upregulation of Antioxidant Enzyme Activities

HEA has been shown to increase the activities of crucial antioxidant enzymes. In a study on diabetic rats, treatment with HEA (20 and 40 mg/kg) for six weeks led to increased activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) in renal tissue. medchemexpress.comnih.gov Similarly, in a model of cisplatin-induced nephrotoxicity, HEA administration upregulated the activities of SOD, CAT, and GSH-Px in the kidney. tandfonline.comtandfonline.com Research on PC12 cells also revealed that HEA enhanced the activities of SOD and GSH-Px. nih.govgreenmedinfo.comresearchgate.net

Table 3: Effect of this compound on Antioxidant Enzyme Activities

| Animal/Cell Model | HEA Dose/Concentration | Observed Effect | Reference |

|---|---|---|---|

| Diabetic rats | 20 and 40 mg/kg | Increased renal activities of SOD, CAT, and GSH-Px | medchemexpress.comnih.gov |

| Cisplatin-induced nephrotoxicity (mice) | Not specified | Upregulated renal activities of SOD, CAT, and GSH-Px | tandfonline.comtandfonline.com |

Inhibition of Lipid Peroxidation

A significant indicator of oxidative damage is lipid peroxidation, often measured by the levels of Malondialdehyde (MDA). Studies have demonstrated that HEA effectively inhibits lipid peroxidation. In diabetic rats, HEA treatment (20 and 40 mg/kg) reduced the levels of MDA in renal tissue. medchemexpress.comnih.gov Likewise, in cisplatin-induced kidney injury, HEA decreased the expression of MDA. tandfonline.comtandfonline.com In H₂O₂-treated PC12 cells, pretreatment with HEA at concentrations of 10, 20, and 40 µM led to a reduction in MDA levels. researchgate.net

Table 4: Effect of this compound on Lipid Peroxidation

| Animal/Cell Model | HEA Dose/Concentration | Observed Effect | Reference |

|---|---|---|---|

| Diabetic rats | 20 and 40 mg/kg | Reduced renal levels of MDA | medchemexpress.comnih.gov |

| Cisplatin-induced nephrotoxicity (mice) | Not specified | Decreased expression of MDA | tandfonline.comtandfonline.com |

Attenuation of Oxidative Toxicity in Neural Cell Models

HEA has shown neuroprotective effects by mitigating oxidative toxicity in neural cell models, specifically PC12 cells. nih.govresearchgate.net In a study where PC12 cells were exposed to hydrogen peroxide (H₂O₂)-induced oxidative damage, prior treatment with HEA (5-40 μM) for 24 hours was found to be protective. nih.govresearchgate.net This pretreatment increased cell viability and reduced the generation of reactive oxygen species (ROS) caused by H₂O₂ toxicity. nih.govresearchgate.net

Anti-fibrotic Cellular Effects

This compound (HEA), a compound isolated from Cordyceps cicadae, demonstrates notable anti-fibrotic properties. nih.gov Research has shown its ability to counteract the pathological processes of fibrosis, particularly in the context of renal interstitial fibrosis. nih.govdovepress.com The compound exerts these effects by modulating key signaling pathways, such as the TGF-β1/Smad and NF-κB pathways, which are centrally involved in the development of fibrosis and inflammation. nih.govdovepress.commedchemexpress.com

Reduction of Extracellular Matrix Protein Expression (e.g., Collagen I, α-SMA, Fibronectin)

A hallmark of fibrosis is the excessive accumulation of extracellular matrix (ECM) components. This compound has been shown to effectively reduce the expression of key fibrotic proteins. In studies using rat kidney fibroblast cells (NRK-49F) stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, HEA treatment significantly decreased the expression of Collagen I, alpha-smooth muscle actin (α-SMA), and Fibronectin. nih.govmedchemexpress.commedchemexpress.com This effect was observed to be dose-dependent. nih.gov

These findings indicate that this compound can directly interfere with the cellular mechanisms that lead to the deposition of scar tissue. The reduction of α-SMA, a marker of myofibroblast activation, alongside the core ECM components Collagen I and Fibronectin, underscores its potential to halt the progression of fibrotic diseases at a cellular level. nih.govfrontiersin.org

Table 1: Effect of this compound on Fibrosis-Related Protein Expression

| Cell Line | Stimulus | Compound Concentration | Duration | Observed Effect | Reference |

|---|

Insecticidal Activity and Molecular Targets

Beyond its effects in mammalian cells, this compound has been identified as a potent insecticidal agent. medchemexpress.com This activity has been specifically demonstrated against the diamondback moth, Plutella xylostella, a significant pest affecting cruciferous crops worldwide. plos.orgnih.gov The compound was first isolated from the entomopathogenic fungus Paecilomyces cicadae, which itself has insecticidal effects on this moth. plos.org

Adenosine (B11128) Receptor Targeting in Insect Species (e.g., Plutella xylostella)

The mechanism behind the insecticidal action of this compound involves its interaction with adenosine receptors in the target insect. plos.orgnih.gov As a derivative of adenosine, it was hypothesized and later confirmed that HEA exerts its lethal effects by acting on the Plutella xylostella adenosine receptor (PxAdoR). plos.orgnih.gov

To validate this molecular target, researchers employed RNA interference (RNAi) to silence the PxAdoR gene and also used an adenosine receptor antagonist, SCH58261. plos.orgnih.gov Both approaches significantly diminished the insecticidal efficacy of HEA. nih.gov When second-instar larvae of P. xylostella were treated with HEA after having the PxAdoR gene knocked down, or in the presence of the antagonist, they showed significantly reduced mortality and growth inhibition compared to larvae treated with HEA alone. plos.orgnih.govnih.gov For instance, at 48 hours, the growth inhibition rate in the RNAi group was 3.5-fold lower than in the HEA-only group, while the corrected mortality in the antagonist group was reduced by nearly half. plos.orgnih.govnih.gov

The P. xylostella adenosine receptor shares some homology with receptors in other species, showing a 61% identity with the Drosophila adenosine receptor but only a 32-35% identity with human adenosine receptors. plos.orgnih.gov This difference in homology suggests that HEA could be developed into an environmentally safer pesticide with potentially low toxicity to humans. plos.orgnih.gov

Table 2: Insecticidal Activity of this compound against Plutella xylostella

| Target Organism | Compound/Method | Duration | Key Finding | Reference |

|---|---|---|---|---|

| Plutella xylostella (Larvae) | HEA (1 mg/mL) | 60 hours | Exhibits lethal insecticidal activity. | medchemexpress.commedchemexpress.com |

| Plutella xylostella (Larvae) | HEA + PxAdoR-dsRNA (RNAi) | 48 hours | Growth inhibition rate was 3.5-fold less than the HEA group. | plos.orgnih.govnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Collagen I |

| α-smooth muscle actin (α-SMA) |

| Fibronectin |

| Transforming growth factor-beta 1 (TGF-β1) |

Analytical Methodologies in N6 2 Hydroxyethyl Adenosine Research

Chromatographic and Spectroscopic Characterization

The identification and structural elucidation of N6-(2-Hydroxyethyl)adenosine (HEA) rely on a combination of advanced analytical techniques. These methods are crucial for purifying the compound from natural sources and verifying its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural identification of this compound. researchgate.netplos.orgnih.govscispace.com HEA has been isolated from Cordyceps species and its structure confirmed through comprehensive NMR analysis. researchgate.netplos.orgnih.govscispace.com However, some studies have noted discrepancies in chemical shifts and integration ratios when compared to previously published data, particularly concerning the hydroxyl and some ribose protons, which were observed as a combined single peak in some cases. researchgate.net The stereochemistry of the ribose sugar's anomeric position is typically assigned based on coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations. researchgate.net For instance, a NOESY correlation between the anomeric proton (H-1') and H-4', along with a larger coupling constant for the anomeric proton, confirms the β anomer configuration of the adenosine (B11128) sugar moiety. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data for this compound Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. Data below is a representative compilation from typical findings.

| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| H-2 | 8.25 (s) | 152.5 |

| H-8 | 8.35 (s) | 140.0 |

| H-1' | 5.90 (d) | 88.0 |

| H-2' | 4.65 (t) | 73.5 |

| H-3' | 4.15 (q) | 70.7 |

| H-4' | 4.30 (m) | 86.0 |

| H-5'a, 5'b | 3.70 (m) | 61.7 |

| H-1'' | 3.60 (t) | 43.0 |

| H-2'' | 3.80 (t) | 60.5 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures, such as extracts from Cordyceps mycelia. nih.gov This method offers high sensitivity and specificity. nih.gov

In a typical analysis, the compound is separated using a reversed-phase HPLC column. nih.govnih.gov The identification is then confirmed using electrospray ionization (ESI) in positive ion mode. nih.gov For HEA, the protonated pseudomolecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 312. nih.gov Further fragmentation in tandem mass spectrometry (MS/MS) analysis yields a characteristic product ion at m/z 180. nih.gov This technique has been used to confirm the purity of isolated HEA, with purities as high as 95.40% being reported. nih.gov

Table 2: Typical HPLC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| HPLC System | Hitachi L2130 or equivalent | nih.gov |

| Column | Phenomenex Hydro-RP 80 Å (150 x 2.1 mm, 4 µm) | nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | researchgate.net |

| Flow Rate | 0.3 mL/min | nih.gov |

| Column Temperature | 35 °C | nih.gov |

| UV Detection | 260 nm | nih.gov |

| Ionization Mode | ESI (+) | nih.gov |

| Parent Ion [M+H]⁺ | m/z 312 | nih.gov |

| Product Ion | m/z 180 | nih.gov |

UV and Fluorescence Spectroscopy for Biomolecular Interaction Studies

UV-visible and fluorescence spectroscopy are valuable techniques for investigating the interactions of this compound with biomolecules, particularly proteins like human serum albumin (HSA). plos.orgnih.govdoi.orgnih.govresearchgate.net These studies provide insights into the binding mechanisms, which are crucial for understanding the compound's distribution and bioavailability. nih.gov

The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, can be quenched upon binding with HEA. plos.org This quenching is typically found to be a static process, indicating the formation of a stable ground-state complex between HEA and HSA. plos.orgnih.gov By analyzing the fluorescence quenching at different temperatures, thermodynamic parameters such as enthalpy change (ΔH) and entropy change (ΔS) can be calculated. nih.gov Studies have shown that the interaction is often driven by hydrogen bonding and van der Waals forces. plos.orgnih.gov

Table 3: Binding Constants for the Interaction of this compound with Human Serum Albumin (HSA) at Different Temperatures

| Temperature (°C) | Binding Constant (K) x 10³ M⁻¹ | Source |

| 17 | 27.102 | plos.orgnih.gov |

| 27 | 19.409 | plos.orgnih.gov |

| 37 | 13.002 | plos.orgnih.gov |

Cellular and Molecular Biology Assays

A variety of cell-based assays are employed to investigate the biological activities of this compound, particularly its effects on cell health and intracellular processes.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds. nih.gov Research has shown that HEA's effect on cell viability is dose-dependent. mdpi.comresearchgate.net For example, in studies with human proximal tubular (HK-2) cells, HEA was found to be non-toxic at concentrations up to 100 µM. nih.gov

In contrast, HEA has demonstrated cytotoxic effects against certain cancer cell lines. mdpi.comresearchgate.net In human gastric carcinoma cells (SGC-7901 and AGS), HEA exerted cytotoxicity in a dose- and time-dependent manner. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these cell lines.

Table 4: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Assay | Finding | Source |

| HK-2 (Human Kidney) | MTT | Non-toxic up to 100 µM | nih.gov |

| SGC-7901 (Gastric Cancer) | CCK-8 | IC₅₀ = 86.66 µM | mdpi.com |

| AGS (Gastric Cancer) | CCK-8 | IC₅₀ = 94.46 µM | mdpi.com |

| HEK293 (Human Embryonic Kidney) | CCK-8 | No significant toxicity until 250 µM | mdpi.com |

Flow Cytometry for Intracellular Parameters (e.g., Reactive Oxygen Species, Mitochondrial Membrane Potential)

Flow cytometry is a sophisticated technique used to measure the physical and chemical characteristics of a population of cells. It is instrumental in studying the effects of this compound on intracellular events such as the generation of reactive oxygen species (ROS) and changes in mitochondrial membrane potential (MMP). nih.gov

Studies on gastric carcinoma cells have shown that HEA can induce the production of ROS. mdpi.comnih.gov The generation of ROS can lead to mitochondrial dysfunction, which is an early indicator of apoptosis. nih.govacs.org The change in MMP is often measured using fluorescent probes like JC-1. nih.gov In cells with high MMP, JC-1 forms aggregates that produce red fluorescence, while in cells with low MMP, the monomeric form emits green fluorescence. nih.gov Treatment with HEA has been shown to decrease the MMP in cancer cells, indicating mitochondrial depolarization, a key step in the apoptotic pathway. mdpi.comnih.govmedchemexpress.com

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

Transmission Electron Microscopy (TEM) is a powerful technique used to observe the fine details of cellular structures (ultrastructure). In research on this compound, TEM has been instrumental in visualizing cellular processes like autophagy.

In a study investigating the effects of HEA on human gastric carcinoma SGC-7901 cells, TEM was used to determine if the compound induced autophagy. mdpi.com Following treatment with HEA, researchers observed the formation of autophagosomes, which are characterized by their typical double-membrane structure. The appearance of autolysosomes was also noted in cells treated with higher concentrations (100 µM and 150 µM) of HEA. mdpi.com These findings provided direct visual evidence that HEA promotes autophagy-mediated apoptosis in these cancer cells. mdpi.com

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Quantitative Real-Time PCR (qPCR) is a fundamental tool for measuring the expression levels of specific genes. This technique has been widely applied in HEA research to quantify changes in messenger RNA (mRNA) transcripts in response to HEA treatment, providing insights into the molecular pathways it modulates.

For instance, qPCR was used to assess how HEA affects inflammatory and fibrotic processes in a mouse model of unilateral ureteral obstruction (UUO), a condition that leads to renal interstitial fibrosis. nih.gov The analysis revealed that HEA treatment significantly reduced the UUO-induced elevation of mRNA levels for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in kidney tissue. nih.govtandfonline.com Conversely, HEA increased the expression of the anti-inflammatory cytokine IL-10. nih.gov

In another study, qPCR demonstrated that HEA could prevent endoplasmic reticulum (ER) stress in human kidney cells (HK-2) by downregulating the gene expression of key markers in the ER stress pathway, including ATF-6, PERK, IRE1α, and CHOP. mdpi.com Furthermore, research into the insecticidal properties of HEA utilized qRT-PCR to confirm the silencing of the adenosine receptor gene (PxAdoR) in Plutella xylostella. plos.org

Table 1: Selected qPCR Findings in this compound Research

| Research Area | Cell/Tissue Type | Target Genes | Observed Effect of HEA | Reference |

|---|---|---|---|---|

| Renal Fibrosis | Mouse Kidney Tissue | TNF-α, IL-6, IL-1β | Downregulation | nih.gov |

| IL-10 | Upregulation | nih.gov | ||

| ER Stress | Human Kidney (HK-2) Cells | ATF-6, PERK, IRE1α, CHOP | Downregulation | mdpi.com |

| Insecticidal Activity | Plutella xylostella | PxAdoR | Gene silencing confirmation | plos.org |

Enzyme-Linked Immunosorbent Assays (ELISA) for Protein Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In the context of HEA research, ELISA has been crucial for measuring the concentration of secreted proteins like cytokines in both tissue homogenates and cell culture supernatants.

Studies on HEA's anti-inflammatory effects have frequently used ELISA to quantify cytokine levels. In a mouse model of cisplatin-induced kidney injury, HEA pretreatment was shown to significantly decrease the renal tissue levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. tandfonline.comtandfonline.com This was consistent with findings in a renal fibrosis model, where ELISA assays of kidney homogenates confirmed that HEA reduced elevated levels of TNF-α, IL-6, and IL-1β while increasing the anti-inflammatory cytokine IL-10. nih.gov

In vitro studies have produced similar results. When RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, treatment with HEA dose-dependently reduced the secretion of TNF-α and IL-1β and increased the secretion of IL-10, as measured by ELISA. medchemexpress.comnih.gov

Table 2: Summary of ELISA Findings for Cytokine Quantification with HEA Treatment

| Model System | Sample Type | Cytokine | Observed Effect of HEA | Reference |

|---|---|---|---|---|

| Cisplatin-Induced Nephrotoxicity | Mouse Kidney Homogenate | TNF-α, IL-1β, IL-6 | Decrease | tandfonline.comtandfonline.com |

| Unilateral Ureteral Obstruction | Mouse Kidney Homogenate | TNF-α, IL-6, IL-1β | Decrease | nih.gov |

| IL-10 | Increase | nih.gov | ||

| LPS-Stimulated Macrophages | RAW 264.7 Cell Supernatant | TNF-α, IL-1β | Decrease | medchemexpress.comnih.gov |

Western Blotting for Protein Expression Profiling

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. This method has been essential in HEA research for investigating the compound's impact on intracellular signaling pathways.

In studies of HEA's anticancer effects on gastric carcinoma cells, Western blotting was used to analyze the expression of proteins involved in autophagy and ER stress. mdpi.com The results showed a significant increase in the ratio of LC3-II to LC3-I, a key indicator of autophagosome formation. mdpi.com The same study also used this technique to detect changes in ER stress-related proteins. mdpi.com

Research into HEA's protective role in kidney disease has also heavily relied on Western blotting. In a model of renal fibrosis, HEA treatment was found to suppress the UUO-induced phosphorylation of Smad2 and Smad3, key components of the pro-fibrotic TGF-β1/Smad signaling pathway. nih.gov Simultaneously, it inhibited the activation of the pro-inflammatory NF-κB pathway by decreasing the phosphorylation of NF-κB and its inhibitor, IκBα. nih.gov In human kidney cells, Western blotting confirmed that HEA reversed the increased expression of the ER stress proteins GRP78 and CHOP induced by NSAIDs. nih.gov

Table 3: Key Protein Expression Changes Detected by Western Blot in HEA Studies

| Biological Process | Cell/Tissue Type | Key Proteins Analyzed | Observed Effect of HEA | Reference |

|---|---|---|---|---|

| Autophagy | Gastric Carcinoma (SGC-7901) | LC3-II/LC3-I ratio | Increase | mdpi.com |

| Renal Fibrosis & Inflammation | Mouse Kidney Tissue | P-Smad2, P-Smad3 | Decrease | nih.gov |

| Smad7 | Increase | nih.gov | ||

| p-NF-κB, p-IκBα | Decrease | nih.gov |

| ER Stress | Human Kidney (HK-2) Cells | GRP78, CHOP | Decrease | nih.gov |

Immunohistochemistry for Tissue Localization

Immunohistochemistry (IHC) is a technique that uses antibodies to detect the location and distribution of specific proteins within tissue sections. This method provides critical spatial context that complements quantitative data from methods like ELISA and Western blot.

Q & A

Q. Q1: What are the established methods for extracting and purifying HEA from natural sources like Cordyceps fungi?

A1: The extraction of HEA from Cordyceps chanhua typically involves solvent-based methods optimized using response surface methodology (RSM) . Key steps include:

- Solvent selection : Ethanol or water-ethanol mixtures are common due to their efficiency in polar compound extraction.

- Optimization parameters : Temperature (e.g., 60–80°C), extraction time (1–3 hours), and solvent-to-solid ratio (e.g., 20:1 mL/g) are critical factors .

- Purification : Post-extraction, high-performance liquid chromatography (HPLC) is used for isolation, with C18 columns and gradient elution (e.g., water-methanol) to achieve >95% purity. Structural validation is performed via NMR and mass spectrometry .

Q. Q2: How can researchers validate the biological activity of synthetic HEA compared to naturally derived HEA?

A2: Comparative pharmacological assays are essential:

- In vitro models : Test synthetic and natural HEA in neuronal cell lines (e.g., SH-SY5Y) for sedation-related pathways (e.g., adenosine receptor binding).

- In vivo models : Use rodent behavioral assays (e.g., open-field test for sedation, Morris water maze for neuroprotection) at doses of 2.5–7.5 mg/kg (intraperitoneal) .

- Mechanistic validation : Monitor TGF-β/Smad and NF-κB pathway inhibition via Western blotting to confirm anti-inflammatory effects .

Advanced Research Questions

Q. Q3: How does HEA interact with adenosine receptors in diverse biological systems, and what experimental approaches can resolve contradictory findings?

A3: HEA’s receptor specificity varies across species:

- Insecticidal activity : In Plutella xylostella, HEA binds to PxAdoR (adenosine receptor), inducing lethality (1 mg/mL) and growth inhibition. Knockdown/antagonist studies confirm receptor-dependent mechanisms .

- Mammalian systems : In mice, HEA acts as a Ca²⁺ antagonist , modulating cerebral circulation via adenosine receptor subtypes (A1/A2A). Contradictions in receptor affinity may arise from species-specific receptor isoforms. Radioligand binding assays (e.g., ³H-CCPA for A1) and knockout models are recommended to clarify targets .

Q. Q4: What strategies can reconcile discrepancies in HEA’s efficacy across different disease models (e.g., renal fibrosis vs. neuroinflammation)?

A4: Discrepancies often stem from tissue-specific signaling pathways:

- Renal fibrosis : HEA reduces TGF-β1-induced collagen I and α-SMA by 50–70% at 20 µg/mL via Smad3 inhibition. Unilateral ureteral obstruction (UUO) mouse models show dose-dependent attenuation of M1 macrophage infiltration .

- Neuroinflammation : In LPS-induced microglial cells, HEA suppresses TNF-α and IL-1β by 40–60% but upregulates IL-10. Cell-type-specific transcriptomics (e.g., RNA-seq of astrocytes vs. microglia) can clarify divergent cytokine responses .

Q. Q5: How can researchers optimize HEA’s synthetic route to improve yield and scalability for preclinical studies?

A5: Current synthesis involves multi-step modifications of adenosine:

- Key steps : (1) Protection of hydroxyl groups (e.g., TPDS-Cl₂), (2) introduction of the 2-hydroxyethyl moiety via allylation/oxidation, and (3) deprotection (TBAF/THF). Yield improvements (≥80%) require flow chemistry for oxidation (NaIO₄) and reduction (NaBH₄) steps .

- Quality control : Use HPLC-MS to monitor intermediates and minimize side products (e.g., N7-substituted isomers) .

Methodological Challenges

Q. Q6: What analytical techniques are critical for detecting HEA in complex biological matrices during pharmacokinetic studies?

A6:

- Sample preparation : Plasma/urine samples require protein precipitation (acetonitrile) and SPE (C18 cartridges) .

- Detection : LC-MS/MS with MRM transitions (m/z 311.29 → 179.1 for HEA) achieves sensitivity down to 1 ng/mL. Internal standards (e.g., stable isotope-labeled HEA) improve quantification accuracy .

Q. Q7: How should researchers design dose-response studies to account for HEA’s biphasic effects on inflammatory cytokines?

A7:

- In vitro : Test a range (0.1–50 µg/mL) in LPS-stimulated macrophages. Note that IL-10 upregulation may peak at 10 µg/mL, while TNF-α suppression is linear.

- In vivo : Use staggered dosing (e.g., 2.5, 5, 7.5 mg/kg) in murine models, with time-course sampling to capture cytokine dynamics .

Data Interpretation and Reporting

Q. Q8: How can researchers address variability in HEA’s stability under different storage conditions?

A8:

Q. Q9: What frameworks are recommended for integrating contradictory findings on HEA’s sedative vs. neuroprotective roles?

A9:

- Systems pharmacology : Build kinetic-pharmacodynamic models to quantify receptor occupancy vs. downstream effects (e.g., cAMP modulation).

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to assess heterogeneity (I² statistic) .

Emerging Research Directions

Q. Q10: What understudied signaling pathways could explain HEA’s off-target effects in cancer models?

A10: Preliminary data suggest HEA inhibits DNA synthesis in lymphoma cells (IC₅₀ ~10 µM). Focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.